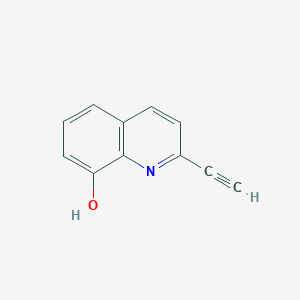
4-Phenylthiazole-2-carbonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylthiazole-2-carbonylchloride is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a phenyl group attached to the thiazole ring and a carbonyl chloride functional group at the second position. It is used in various chemical syntheses due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazole-2-carbonylchloride typically involves the reaction of 4-phenylthiazole with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and corrosive gas. The general reaction scheme is as follows:
4-Phenylthiazole+Phosgene→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to handle phosgene safely and efficiently. The process includes rigorous safety measures, such as proper ventilation, use of protective equipment, and real-time monitoring of reaction parameters.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to 4-phenylthiazole-2-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the phenyl group can undergo oxidation under strong oxidative conditions, leading to various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
4-Phenylthiazole-2-carboxylic acid: from reduction.
Aplicaciones Científicas De Investigación
4-Phenylthiazole-2-carbonylchloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Phenylthiazole-2-carbonylchloride depends on its application. In biological systems, it may act by modifying specific proteins or enzymes through covalent bonding with nucleophilic residues (e.g., lysine or cysteine). This modification can alter the activity of the target protein, leading to therapeutic effects such as inhibition of microbial growth or reduction of inflammation.
Comparación Con Compuestos Similares
4-Phenylthiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of carbonyl chloride.
4-Phenylthiazole-2-thiol: Contains a thiol group at the second position.
4-Phenylthiazole-2-amine: Features an amine group at the second position.
Uniqueness: 4-Phenylthiazole-2-carbonylchloride is unique due to its highly reactive carbonyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C10H6ClNOS |
|---|---|
Peso molecular |
223.68 g/mol |
Nombre IUPAC |
4-phenyl-1,3-thiazole-2-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNOS/c11-9(13)10-12-8(6-14-10)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
LTOGAISOCVXTQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


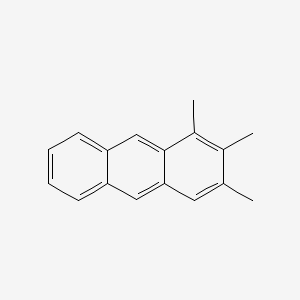

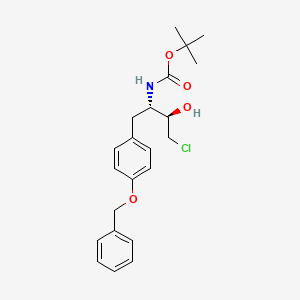
![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)
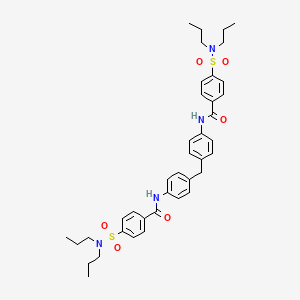

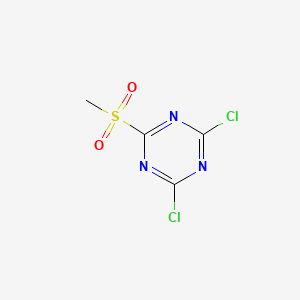
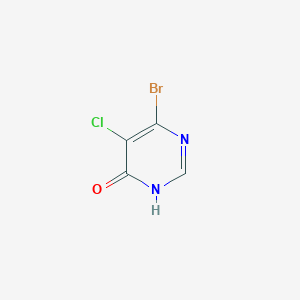

![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)
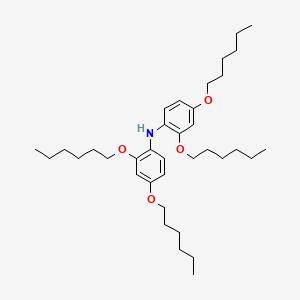
![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)
![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)
